molecular formula C3H9O3P B041451 Dimethyl methylphosphonate CAS No. 756-79-6

Dimethyl methylphosphonate

Cat. No.: B041451
CAS No.: 756-79-6
M. Wt: 124.08 g/mol
InChI Key: VONWDASPFIQPDY-UHFFFAOYSA-N
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Description

Dimethyl methylphosphonate (DMMP, CAS No. 756-79-6) is an organophosphorus compound with the chemical formula C₃H₉O₃P. It is a colorless, low-volatility liquid (boiling point: 181°C, vapor pressure: 0.3 mmHg at 20°C) widely used as a simulant for organophosphorus nerve agents like sarin (GB) and soman (GD) due to its structural similarity but significantly lower toxicity . Beyond its role in defense research, DMMP serves as a flame retardant, plasticizer, and precursor in chemical synthesis . Its physicochemical properties, including high polarity and stability, make it a key candidate for studies on adsorption, decomposition, and sensor development .

Chemical Reactions Analysis

Dimethyl methylphosphonate undergoes various chemical reactions, including:

Common reagents used in these reactions include thionyl chloride for substitution and various oxidizing agents for oxidation reactions. The major products formed from these reactions are methylphosphonic acid and its derivatives.

Scientific Research Applications

Sensor Technology

DMMP is extensively used in the development of sensors for detecting chemical agents. Recent advancements include:

  • Molecularly Imprinted Polymers (MIPs) : A study developed a sensor utilizing silica MIPs that achieved rapid and sensitive detection of DMMP at concentrations as low as 80 ppb within one minute. The high sensitivity was attributed to the material's specific surface area and hydroxyl density, which facilitated efficient diffusion of DMMP into the sensor matrix .
  • Quartz Crystal Microbalance (QCM) Sensors : Research demonstrated that QCM sensors modified with ZnO exhibited enhanced sensitivity and selectivity for DMMP detection compared to traditional sensors. This advancement suggests potential applications in environmental monitoring and security .

Flame Retardancy

DMMP has been incorporated into polyurethane foam materials to enhance flame retardancy. Studies indicate that the addition of DMMP increases the Limiting Oxygen Index (LOI) values of polyurethane foam samples, indicating improved resistance to combustion. The thermal analysis revealed that DMMP acts primarily through condensed phase mechanisms during combustion .

Chemical Warfare Simulant

Given its structural similarities to nerve agents like sarin and soman, DMMP is widely used as a simulant in laboratory studies aimed at understanding the adsorption and reactivity of chemical agents on various surfaces. This application is crucial for developing effective filtration systems and decontamination methods .

Detection Methods

A notable case study involved using hyperspectral imaging techniques to detect DMMP on various surfaces, demonstrating its applicability in standoff detection scenarios. The study found that specific absorbance bands correlated with the presence of DMMP, enabling real-time analysis .

Aum Shinrikyo Case Study

The use of DMMP in terrorist activities was highlighted in the context of the Aum Shinrikyo cult's attempts to develop chemical weapons. Their conversion of trimethylphosphite to DMMP underscores its role in illicit chemical weapon programs, emphasizing the need for stringent monitoring and control measures .

Table 1: Comparison of Detection Technologies for DMMP

TechnologySensitivitySpecificityResponse Time
Molecularly Imprinted PolymersHighHigh<1 min
Quartz Crystal MicrobalanceModerateHighSeconds
Hyperspectral ImagingModerateModerateReal-time

Table 2: Flame Retardancy Performance of PUF with DMMP

Sample CompositionLOI ValueThermal Decomposition Temperature
Neat PUFXY
PUF + 5% DMMPX+5Y+10
PUF + 10% DMMPX+10Y+20

Comparison with Similar Compounds

DMMP belongs to the alkylphosphonate family, which includes compounds like trimethyl phosphate (TMP) , triethyl phosphate (TEP) , diethyl methylphosphonate (DEMP) , and diisopropyl methylphosphonate (DIMP) . Below is a comparative analysis based on structural, functional, and application-specific properties.

Structural and Physicochemical Properties

Compound Molecular Formula Boiling Point (°C) Vapor Pressure (mmHg, 20°C) Toxicity (LD₅₀, Rat Oral) Key Applications
Dimethyl methylphosphonate (DMMP) C₃H₉O₃P 181 0.3 5,450 mg/kg Nerve agent simulant, flame retardant
Trimethyl phosphate (TMP) C₃H₉O₄P 197 0.1 1,500 mg/kg Plasticizer, solvent
Diethyl methylphosphonate (DEMP) C₅H₁₃O₃P 199 0.09 Not reported Chemical precursor
Diisopropyl methylphosphonate (DIMP) C₇H₁₇O₃P 220 0.02 3,200 mg/kg Simulant for G-series agents

Key Observations :

  • DMMP has a lower molecular weight and higher vapor pressure than DIMP, making it more suitable for gas-phase studies (e.g., atmospheric chemistry, sensor testing) .
  • DEMP and DIMP, with bulkier alkyl groups, exhibit lower reactivity in hydrolysis and thermal decomposition compared to DMMP .

Functional and Reactivity Differences

  • Atmospheric Degradation : DMMP reacts with OH radicals at a rate constant of $2.7 \times 10^{-12}$ cm³/molecule·s, faster than TEP ($1.1 \times 10^{-12}$) but slower than DEMP ($3.8 \times 10^{-12}$) . This reflects the influence of alkyl chain length on radical-mediated degradation.
  • Thermal Decomposition : DMMP decomposes on CeO₂ catalysts at 300–400°C via P–O bond cleavage, producing CO₂ and H₂O, whereas DIMP requires higher temperatures (>450°C) due to steric hindrance .
  • This selectivity stems from DMMP’s strong hydrogen-bonding affinity with hydroxylated semiconductors.

Toxicity and Environmental Impact

  • DMMP is non-mutagenic in Salmonella assays but causes dominant lethal effects in rodents at high doses (≥1,000 mg/kg) . In contrast, TMP exhibits higher acute toxicity (LD₅₀: 1,500 mg/kg) due to its phosphate ester structure, which inhibits acetylcholinesterase more effectively .

Catalytic Decomposition

DMMP decomposes on anatase TiO₂ at ambient temperatures under UV light, achieving 90% conversion in 2 hours, whereas DIMP requires 6 hours under identical conditions . CeO₂-based catalysts show similar trends, with DMMP decomposition rates 2–3× faster than DIMP .

Adsorption in Metal-Organic Frameworks (MOFs)

DMMP adsorption capacities in MOFs like UiO-66 reach 450 mg/g, surpassing DEMP (320 mg/g) and TMP (280 mg/g) due to its smaller molecular size and stronger P=O–metal interactions .

Detection and Sensing

DMMP’s detection limit in ion mobility spectrometry (IMS) is 0.1 ppb, 10× lower than DIMP, owing to its favorable proton affinity and fragmentation patterns .

Biological Activity

Dimethyl methylphosphonate (DMMP) is an organophosphorus compound that has garnered attention due to its biological activity and potential applications, particularly as a simulant for nerve agents. This article explores the biological effects, metabolism, and toxicity of DMMP, supported by data tables and relevant case studies.

Chemical Structure and Properties

DMMP is chemically represented as (CH3O)2P(O)(CH3)(CH_3O)_2P(O)(CH_3). It is a colorless liquid at room temperature, soluble in water and organic solvents, and has a low vapor pressure, making it suitable for various applications including flame retardants and gasoline additives.

Toxicological Effects

DMMP exhibits several toxicological effects primarily through its interaction with biological systems. Research indicates that DMMP can induce nephrotoxicity in male rats, characterized by increased relative kidney weights and accumulation of α2u-globulin in renal tissues. This effect was observed in a study where male Fischer-344 rats were administered DMMP at doses of 500 mg/kg and 1000 mg/kg body weight. The study found significant increases in α2u-globulin levels, indicating renal damage specifically in male rats, while no such effects were noted in females .

Metabolism

The metabolism of DMMP involves biotransformation primarily occurring in the liver. Studies have shown that DMMP is rapidly absorbed and excreted, with methylphosphonate identified as the primary metabolite in urine. This rapid metabolism suggests a low potential for bioaccumulation .

Case Study 1: Renal Toxicity in Rats

In a controlled study, male rats were dosed with DMMP over five consecutive days. The results indicated dose-dependent increases in renal toxicity markers, particularly α2u-globulin accumulation. Control groups receiving corn oil showed no such increases, reinforcing the link between DMMP exposure and renal damage .

Dosing Group α2u-Globulin Level Relative Kidney Weight
ControlLowNormal
DMMP 500 mg/kgIncreasedIncreased
DMMP 1000 mg/kgSignificantly IncreasedSignificantly Increased

Case Study 2: Decomposition Pathways

Research into the decomposition of DMMP on various surfaces (e.g., TiO₂) revealed that it undergoes oxidative decomposition at elevated temperatures (around 600 K). This process generates methanol and formaldehyde as byproducts, indicating potential environmental implications when DMMP is released into the atmosphere .

Environmental Impact

DMMP's role as a simulant for nerve agents raises concerns about its environmental persistence and toxicity. Studies have shown that under certain conditions, DMMP can degrade into less harmful substances; however, its potential to form toxic byproducts necessitates careful management during industrial use.

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling DMMP in laboratory settings?

DMMP poses hazards including flammability, acute toxicity, and potential carcinogenicity. Key protocols include:

  • Use of personal protective equipment (PPE): chemical-resistant gloves, goggles, and lab coats .
  • Ventilation: Ensure local exhaust ventilation to avoid vapor accumulation .
  • Storage: Keep in tightly sealed containers away from strong oxidizers and ignition sources .
  • Spill management: Absorb with inert materials (e.g., sand) and dispose as hazardous waste .

Q. How can DMMP be detected and quantified in gas-phase experiments?

Common methodologies include:

  • Mass spectrometry (MS): Optimize ion source and transfer line temperatures to enhance sensitivity (e.g., 250–300°C for electron ionization) .
  • Sensor technologies: Use receptor proteins (e.g., hOR2T7) integrated with nanodiscs for selective detection of gaseous DMMP .
  • Gas chromatography (GC): Pair with flame ionization detectors (FID) for quantitative analysis in combustion studies .

Q. What are the primary applications of DMMP as a chemical simulant in academic research?

DMMP is widely used as:

  • A nerve agent simulant (e.g., Sarin) due to structural similarity, enabling safe testing of detection and decontamination systems .
  • A fire suppressant in combustion studies, where it alters ignition kinetics of hydrocarbons like methane .

Advanced Research Questions

Q. How does DMMP influence the ignition delay times of hydrocarbons in shock tube experiments?

Experimental studies show:

  • Methane (CH₄): DMMP acts as a promoter , reducing ignition delay by ~30% at 1000–1300 K due to phosphorous-driven radical interactions .
  • Ethylene (C₂H₄): Minimal impact observed, suggesting hydrocarbon-specific reactivity .
  • Methodological considerations: Validate kinetic models using high-purity DMMP (>99%) and controlled seeding concentrations (50–500 ppm) to avoid experimental artifacts .

Q. What mechanisms govern the adsorption and decomposition of DMMP on metal-organic frameworks (MOFs)?

Key findings include:

  • Liquid-phase adsorption: Poly(ether imide) composites with Ce(OH)₄ achieve >90% DMMP uptake via hydrogen bonding and van der Waals interactions .
  • Gas-phase decomposition: (MoO₃)₃ clusters cleave P–O bonds in DMMP, forming non-toxic methylphosphonic acid and methanol .
  • Experimental optimization: Use temperature-programmed reaction (TPR) and XPS to track decomposition pathways and intermediate species .

Q. How do researchers resolve contradictions in DMMP’s dual role as a fire suppressant and combustion promoter?

Contradictions arise from differing experimental conditions:

  • Suppression: In hydrogen flames, DMMP-containing water mist reduces flame velocity by 40% via endothermic decomposition and radical scavenging .
  • Promotion: In methane/air mixtures, DMMP’s phosphorous radicals accelerate chain-branching reactions .
  • Resolution: Contextualize results using in situ spectroscopy (e.g., laser diagnostics) to map intermediate species under varied pressures and temperatures .

Q. What advanced computational methods are used to model DMMP’s combustion chemistry?

Current approaches include:

  • Quantum chemical calculations: Predict decomposition pathways (e.g., P–C bond cleavage) using density functional theory (DFT) .
  • Kinetic modeling: Integrate shock tube data (e.g., ignition delays) to refine phosphorus reaction networks in mechanisms like AramcoMech .
  • Validation challenges: Address discrepancies in predicted vs. experimental PO₂ radical concentrations .

Q. Methodological Guidelines

Q. How to design experiments studying DMMP’s interaction with catalytic surfaces?

  • Surface preparation: Use UHV chambers for clean (MoO₃)₃ cluster deposition to avoid contamination .
  • In situ characterization: Combine XPS and TPR to monitor DMMP adsorption/desorption in real-time .
  • Data interpretation: Correlate catalytic activity with surface acidity (e.g., Lewis acid sites in MOFs) .

Q. What are the best practices for synthesizing DMMP derivatives for sensor applications?

  • Phosphonate functionalization: Use diphenylphosphinic acid as a reagent to optimize α-aminophosphonate yields (>85%) via one-pot condensation .
  • Purity verification: Employ GC-MS with electron ionization (70 eV) to confirm absence of byproducts like methylphosphonic acid .

Q. Data Contradictions & Validation

Q. Why do some studies report DMMP as inert in ethylene combustion, while others note reactivity?

Discrepancies stem from:

  • Concentration thresholds: Reactivity may emerge only above 1000 ppm, a range rarely tested .
  • Experimental setups: Differences in shock tube vs. flat-flame burners affect radical lifetimes .
  • Recommendation: Conduct cross-validation studies using standardized DMMP purity (>99%) and pressure conditions (1–10 atm) .

Properties

IUPAC Name

[methoxy(methyl)phosphoryl]oxymethane
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InChI

InChI=1S/C3H9O3P/c1-5-7(3,4)6-2/h1-3H3
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InChI Key

VONWDASPFIQPDY-UHFFFAOYSA-N
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Canonical SMILES

COP(=O)(C)OC
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Molecular Formula

C3H9O3P
Record name DIMETHYL METHYLPHOSPHONATE
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DSSTOX Substance ID

DTXSID0020494
Record name Dimethyl methylphosphonate
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Molecular Weight

124.08 g/mol
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Physical Description

Dimethyl methylphosphonate is a clear colorless liquid with a pleasant odor. (NTP, 1992), Liquid, Colorless liquid; [Merck Index] Pleasant odor; [CAMEO]
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Record name Phosphonic acid, P-methyl-, dimethyl ester
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Boiling Point

358 °F at 760 mmHg (NTP, 1992), 181 °C; 79.5 °C at 20 mm Hg
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Flash Point

110 °F (NTP, 1992)
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Solubility

greater than or equal to 100 mg/mL at 70 °F (NTP, 1992), Miscible in alcohol, ether, benzene, acetone, carbon tetrachloride; insoluble in heavy mineral oil, Soluble in ethanol, ether, Miscible in water
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Density

1.1596 at 77 °F (NTP, 1992) - Denser than water; will sink, 1.1507 g/cu m at 20 °C
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Vapor Pressure

1.2 mmHg at 77 °F (NTP, 1992), 1.2 [mmHg], 0.962 mm Hg at 25 °C
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Color/Form

Colorless liquid

CAS No.

756-79-6
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Melting Point

<50 °C
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Retrosynthesis Analysis

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Dimethyl methylphosphonate
Dimethyl methylphosphonate
Dimethyl methylphosphonate
Dimethyl methylphosphonate
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Dimethyl methylphosphonate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.